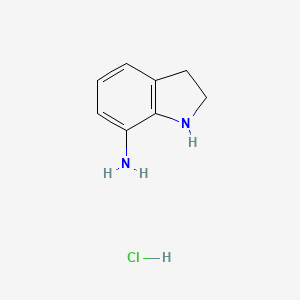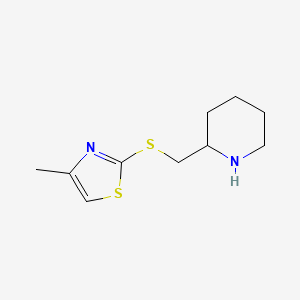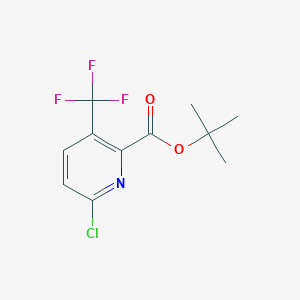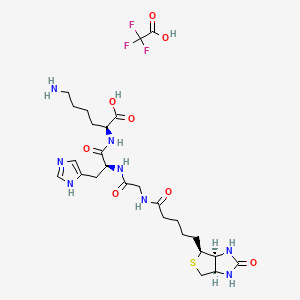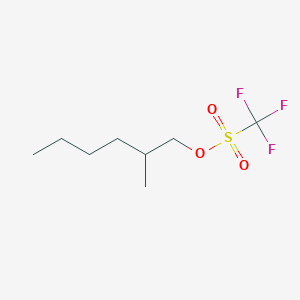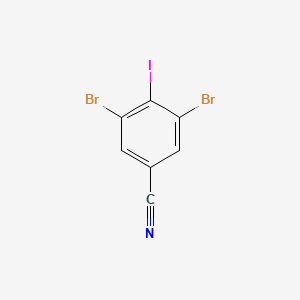
3,5-Dibromo-4-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-iodobenzonitrile: is an organic compound with the molecular formula C7H2Br2IN and a molecular weight of 386.81 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using bromine in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes often utilize eco-friendly reagents and solvents to minimize environmental impact. For example, the use of bromide and bromate salts in an aqueous acidic medium without any catalyst has been reported to produce high yields of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-iodobenzonitrile is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the production of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-iodobenzonitrile is primarily based on its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the aromatic ring enhances its reactivity towards nucleophiles and catalysts, facilitating various chemical transformations .
Comparison with Similar Compounds
3-Bromo-4-iodobenzonitrile: Similar in structure but with only one bromine atom.
3,5-Dibromo-4-hydroxybenzonitrile: Contains a hydroxyl group instead of an iodine atom.
Uniqueness: 3,5-Dibromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile applications in synthesis and research .
Properties
Molecular Formula |
C7H2Br2IN |
|---|---|
Molecular Weight |
386.81 g/mol |
IUPAC Name |
3,5-dibromo-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2Br2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H |
InChI Key |
GHPZWUGPJIKRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-b]pyridazine-6-carboxamide](/img/structure/B13657185.png)
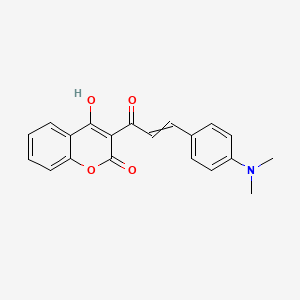
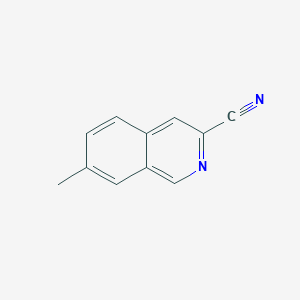
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
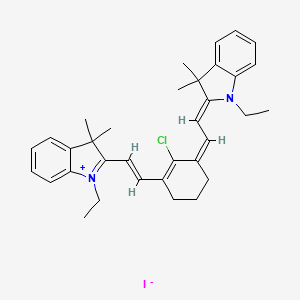
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
